4,8-Dichloro-2,6-dimethylquinoline
Overview
Description
4,8-Dichloro-2,6-dimethylquinoline, also known as DCDMQ, is a derivative of quinine and a heterocyclic aromatic compound. It has a molecular formula of C11H9Cl2N .
Molecular Structure Analysis
The molecular structure of 4,8-Dichloro-2,6-dimethylquinoline consists of a two-ring system with chlorine atoms at the 4 and 8 positions and methyl groups at the 2 and 6 positions . The molecular weight is 226.10 .Physical And Chemical Properties Analysis
4,8-Dichloro-2,6-dimethylquinoline is a solid . It has a molecular weight of 226.10 . The density is 1.305g/cm3, and the boiling point is 322.5ºC at 760 mmHg .Scientific Research Applications
Crystal Engineering and Supramolecular Chemistry
- The compound plays a role in the formation of crystal structures and inclusion compounds, especially with polyhalomethanes. Its ability to form different types of intermolecular assemblies has been highlighted (Ashmore et al., 2006).
Synthesis of Antimalarial Drugs
- 4,8-Dichloro-2,6-dimethylquinoline derivatives have been synthesized as potential antimalarial drugs. The process involves successive ring closure, nitration, and aromatic substitution, demonstrating its utility in medicinal chemistry (Parushev et al., 1991).
Alzheimer's Disease Research
- Derivatives of 4,8-Dichloro-2,6-dimethylquinoline have been explored in Alzheimer's disease research, particularly for targeting amyloid β. These compounds have shown potential in improving cognition and lowering cerebrospinal fluid Aβ (Villemagne et al., 2017).
Thermodynamic Properties
- Studies on the thermodynamic properties of 4,8-Dichloro-2,6-dimethylquinoline derivatives have contributed to a better understanding of their behavior under various conditions, which is essential for industrial applications (Chirico et al., 2007).
Polymerization and Catalysis
- The compound is used in the synthesis of rigid geometry nickel bromides, which are active in ethylene polymerization. This highlights its potential application in materials science and industrial chemistry (Huang et al., 2016).
Anticancer Research
- Certain derivatives have been investigated for their anticancer properties, including their ability to induce apoptosis and blood-brain barrier penetration (Sirisoma et al., 2009).
Metal Ion Sequestration in Neurodegenerative Diseases
- 4,8-Dichloro-2,6-dimethylquinoline derivatives have been studied for their ability to sequester metal ions, particularly in the context of treating neurodegenerative diseases like Alzheimer's (Summers et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4,8-dichloro-2,6-dimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-6-3-8-9(12)5-7(2)14-11(8)10(13)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWVMGFHRHLJGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C(=C1)Cl)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589023 | |
Record name | 4,8-Dichloro-2,6-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dichloro-2,6-dimethylquinoline | |
CAS RN |
203626-46-4 | |
Record name | 4,8-Dichloro-2,6-dimethylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203626-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,8-Dichloro-2,6-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 203626-46-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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